(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone
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Overview
Description
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone is a useful research compound. Its molecular formula is C18H17ClF2N2O2S and its molecular weight is 398.85. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis begins with the preparation of key intermediates like 3-chloropyridine-4-ol and 2-(difluoromethylthio)aniline. Key reaction steps involve nucleophilic substitution reactions and condensation reactions under controlled temperatures, often employing catalysts to improve yield.
Industrial Production Methods: : Industrial methods prioritize efficiency and cost-effectiveness, often using batch or continuous-flow reactors to maintain optimal conditions. Careful purification steps are critical to ensure high product purity, utilizing techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes several chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions: : Common reagents include strong bases for nucleophilic substitutions, mild oxidizing agents for controlled oxidation, and reducing agents like hydrogen gas for reductions.
Major Products: : Depending on the reaction conditions, products can range from simple functional group modifications to more complex derivatives that retain the core structure.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing novel materials and catalysts.
Biology: : Explored for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: : Investigated for its potential therapeutic effects, possibly due to its unique chemical interactions with biological targets.
Industry: : Utilized in the development of advanced materials, including specialized polymers and coatings.
Mechanism of Action
Mechanism: : The compound exerts its effects through interactions with specific molecular targets, such as enzyme active sites or receptor binding domains, altering their activity or signaling pathways.
Molecular Targets and Pathways: : Key targets may include enzymes involved in metabolic pathways or receptors critical for cell signaling. These interactions can lead to changes in cellular processes, making the compound relevant for drug discovery and development.
Comparison with Similar Compounds
Similar Compounds: : Other compounds in the same chemical family include derivatives of pyridine and piperidine, such as (3-chloropyridin-4-yl)oxo-piperidine and (difluoromethylthio)phenylmethanone.
Uniqueness: : The unique combination of the (3-chloropyridin-4-yl)oxy and (2-(difluoromethyl)thio)phenyl groups in its structure gives it distinct chemical properties and biological activities that set it apart from its analogs.
Diving into the intricate world of such a compound highlights the fascinating interplay of chemical structure and function that drives innovation across multiple fields.
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[2-(difluoromethylsulfanyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N2O2S/c19-14-10-22-8-7-15(14)25-12-4-3-9-23(11-12)17(24)13-5-1-2-6-16(13)26-18(20)21/h1-2,5-8,10,12,18H,3-4,9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOWNSDDBVFFJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2SC(F)F)OC3=C(C=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.